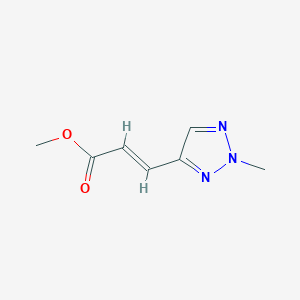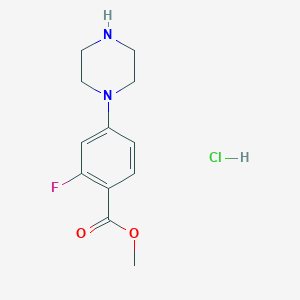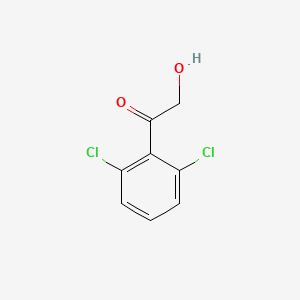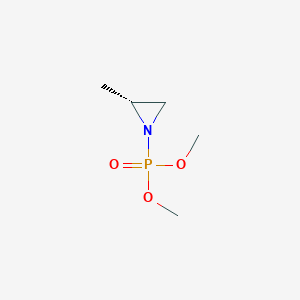![molecular formula C8H6N2O4 B11715098 7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715098.png)
7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a nitro group attached to a benzo-oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the nitration of 1H-benzo[d][1,3]oxazin-2(4H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Reduction: 7-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one depends on its specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, such as enzymes or DNA. The benzo-oxazine ring may also interact with various molecular targets, influencing biological pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-benzo[d][1,3]oxazin-2(4H)-one: The parent compound without the nitro group.
7-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one: The reduced form of 7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one.
7-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one: A halogenated derivative.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can be selectively modified, allowing for the synthesis of a wide range of derivatives with diverse properties and applications.
Propriétés
Formule moléculaire |
C8H6N2O4 |
|---|---|
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
7-nitro-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H6N2O4/c11-8-9-7-3-6(10(12)13)2-1-5(7)4-14-8/h1-3H,4H2,(H,9,11) |
Clé InChI |
STKNISLQIWCPJD-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


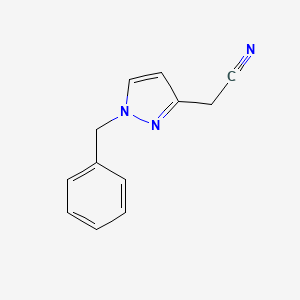
![N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11715025.png)
![N'-[5-((E)-3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethylformamidine](/img/structure/B11715033.png)
![N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide](/img/structure/B11715037.png)
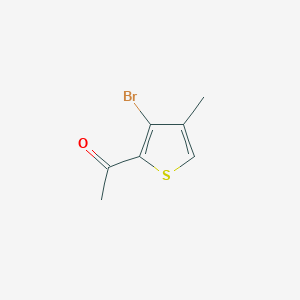
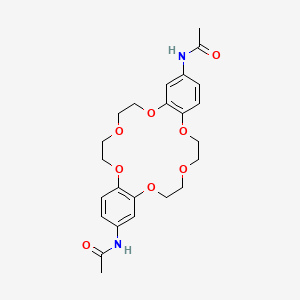

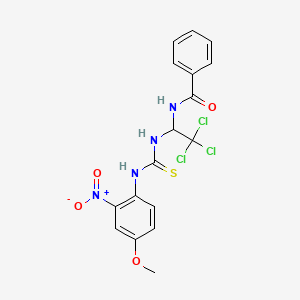
![[6S-(6alpha,7beta,7aalpha)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B11715072.png)
